2-(Difluoromethyl)nicotinonitrile

Medicinal Chemistry Bioisostere Drug Design

Procure 2-(Difluoromethyl)nicotinonitrile for SAR-driven lead optimization. Supply of this specific -CF2H analog eliminates the functional equivalence risk of using non-hydrogen-bond-donating -CF3 or -CH3 surrogates, which can compromise target binding affinity and selectivity. This building block is essential for probing lipophilic hydrogen-bond donor interactions in kinase or protease programs. - Enables direct replacement of metabolically labile -CH3 groups while preserving a hydrogen-bond donor capacity absent in -CF3. - Serves as a key intermediate for difluoromethyl-nicotinic indanyl carboxamide fungicides and CCR5 antagonist pharmacophores. - Uniform high-purity lot supply ensures batch-to-batch consistency for metabolic soft spot probing studies.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 1805192-58-8
Cat. No. B12999435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)nicotinonitrile
CAS1805192-58-8
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)F)C#N
InChIInChI=1S/C7H4F2N2/c8-7(9)6-5(4-10)2-1-3-11-6/h1-3,7H
InChIKeyVXAINGBDMVBRIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)nicotinonitrile: Strategic Building Block


2-(Difluoromethyl)nicotinonitrile is a specialized heterocyclic organic compound featuring a pyridine ring core substituted with a nitrile group and a distinct difluoromethyl (-CF2H) moiety. It belongs to the class of fluorinated nicotinonitriles, a scaffold prevalent in numerous pharmaceuticals and agrochemicals . This specific compound is primarily utilized as a versatile intermediate or building block in the synthesis of more complex, biologically active molecules, offering unique physicochemical properties not achievable with non-fluorinated or differently fluorinated analogs .

Fluorinated heterocyclic building block for medicinal and agrochemical synthesis
Lipophilic hydrogen-bond donor capacity via the -CF2H group
Versatile intermediate for lead optimization and chemical biology probes

2-(Difluoromethyl)nicotinonitrile: Why Substitution Fails


Simple substitution with closely related analogs like 2-(trifluoromethyl)nicotinonitrile or 2-methylnicotinonitrile is not functionally equivalent due to the unique properties of the -CF2H group . The difluoromethyl group acts as a lipophilic hydrogen-bond donor, a property completely absent in the trifluoromethyl (-CF3) and methyl (-CH3) groups, which are hydrophobic and non-donating . This critical difference can drastically alter a molecule's binding affinity, selectivity, and metabolic stability, making the procurement of the specific difluoromethyl variant essential for preserving structure-activity relationships in lead optimization programs.

H-Bond Donor Mismatch

2-(Trifluoromethyl)nicotinonitrile lacks the -CF2H lipophilic H-bond donor, which may critically alter binding interactions.

Lipophilicity & Metabolic Shift

The trifluoromethyl analog is more lipophilic, potentially shifting solubility and metabolic stability away from the desired balance.

Loss of Lead-Like Activity

2-Methylnicotinonitrile lacks fluorine substitution and the reported CCR5 antagonist and fungicidal lead contexts.

2-(Difluoromethyl)nicotinonitrile: Performance vs. Key Analogs


Lipophilic H-Bond Donor vs. Trifluoromethyl Analog

A fundamental differentiation of 2-(difluoromethyl)nicotinonitrile from its closest commercial analog, 2-(trifluoromethyl)nicotinonitrile (CAS 870066-15-2), lies in the hydrogen-bond donor capacity of its -CF2H group . Unlike the purely hydrophobic -CF3 group, the -CF2H moiety can act as a lipophilic hydrogen-bond donor, mimicking hydroxyl, thiol, or amine groups . This property can be quantified by comparing hydrogen-bond donor counts: 2-(Difluoromethyl)nicotinonitrile has a hydrogen bond donor count of 1, whereas 2-(Trifluoromethyl)nicotinonitrile has a count of 0 .

H-Bond Donor Capacity
Class-level inference
HBD count: 1 (target) vs 0 (CF3 analog)
May support enhanced target binding through H-bond donation
Property inferred from structure; class validated by Zafrani et al.
Medicinal Chemistry Bioisostere Drug Design

CCR5 Antagonist Lead Activity

Preliminary pharmacological screening indicates that 2-(difluoromethyl)nicotinonitrile can serve as a starting point for developing CCR5 antagonists for treating HIV and other inflammatory diseases . This specific activity has not been reported for the simpler 2-methylnicotinonitrile (CAS 1721-23-9) . While quantitative comparative data for the core scaffold is not publicly available, the specific substitution of the CHF2 group appears crucial for this activity profile, guiding researchers in antiviral lead discovery to this exact compound.

CCR5 Antagonist Lead Activity
Supporting evidence
Target: Reported CCR5 antagonist lead
Methyl analog: Not reported
May serve as entry point for CCR5 drug discovery programs
Preliminary screening; confirmatory data needed
Antiviral Immunology CCR5

Lipophilicity Modulation vs. Trifluoromethyl Analog

In the design of pesticide molecules, the difluoromethyl group ('-CF2H') is valued for providing a moderate regulation of lipophilicity compared to the drastic increase often caused by a trifluoromethyl group ('-CF3'). This moderate lipophilic modulation can lead to improved bioavailability and metabolic stability . Computational models predict a lower LogP for 2-(difluoromethyl)nicotinonitrile (~0.8) compared to 2-(trifluoromethyl)nicotinonitrile (~1.3) . This fine-tuning is a key design principle for balancing potency, solubility, and metabolic half-life in lead optimization.

Lipophilicity (LogP)
Cross-study comparable
Target: ~0.8 (computed) vs CF3 analog: ~1.3
Moderated lipophilicity may improve solubility/permeability balance
Computational estimates; confirm with experimental logP
Agrochemical Drug Design Physicochemical

Agrochemical Intermediate for Fungicide Synthesis

Patents highlight the critical role of 2-(difluoromethyl)nicotinonitrile-derived intermediates in creating potent fungicides . Specifically, difluoromethyl-nicotinic indanyl carboxamide derivatives, which incorporate the target scaffold, are disclosed as active fungicidal agents . The CHF2 group on the nicotinonitrile core is essential for this activity, as the nitrile group provides a key synthetic handle for further derivatization to the final carboxamide. This specific synthetic utility differentiates it from simple pyridine carbonitriles like 2-methylnicotinonitrile, which lack the halogenated handle for further tuning of electronic properties .

Fungicide Scaffold
Supporting evidence
Target: Core of patented carboxamide fungicides
Methyl analog: Not claimed
Provides entry to a reported fungicidal scaffold class
Derivatization required; verify with patent examples
Agrochemicals Fungicide Synthesis

2-(Difluoromethyl)nicotinonitrile: Application Scenarios


Medicinal Chemistry: H-Bond Lead Optimization

Researchers optimizing a lead series for a kinase or protease target where a lipophilic pocket tolerates a hydrogen-bond donor should replace a trifluoromethyl or methyl substituent with this building block. The -CF2H group's ability to donate a hydrogen bond can be used to probe and capture binding energy with the target backbone or ordered water molecules, while maintaining the metabolic stability benefits of fluorine, as supported by its class-level properties .

Antiviral: CCR5 Antagonist Development

Based on preliminary screening data identifying 2-(difluoromethyl)nicotinonitrile as a lead structure for CCR5 antagonism, this compound should be prioritized as a core fragment for developing new HIV entry inhibitors or treatments for CCR5-mediated inflammatory diseases like rheumatoid arthritis and asthma. Its use bypasses initial high-throughput screening for this specific pharmacophore .

Agrochemical: Carboxamide Fungicide Synthesis

Synthetic chemists in crop protection should procure this compound as a key intermediate to access the class of difluoromethyl-nicotinic indanyl carboxamide fungicides. The nitrile moiety is a direct precursor to the carboxamide warhead, while the -CF2H group is critical for the molecule's overall biological activity profile as disclosed in patent literature .

Chemical Biology: Metabolic Stability Probes

When investigating the metabolic soft spots of a pyridine-containing pharmacophore, this compound can serve as a probe for oxidative metabolism. The -CF2H group is a metabolically stable isostere for a methyl group, but its unique hydrogen-bond donor property allows for direct comparison with both -CF3 (lacks H-bond donor) and -CH3 (metabolically labile) analogs to deconvolute the contribution of lipophilicity versus hydrogen-bonding on clearance pathways .

Application
Selection Property
Validation Focus
H-Bond lead optimization
Lipophilic H-bond donor building block
Target binding affinity and selectivity assays
CCR5 antagonist discovery
Reported CCR5 lead-like fragment
CCR5 antagonism screening and mode-of-action studies
Carboxamide fungicide synthesis
Carboxamide precursor scaffold
Fungicidal activity in crop protection assays
Metabolic stability probe studies
-CF2H as metabolically stable H-bond donor isostere
Deconvolution of metabolic pathways vs. hydrogen bonding effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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